N,3,4,5-tetramethoxy-N-methylbenzamide

Organic Synthesis Weinreb Amide Preparation Oxidative Amidation

Researchers synthesizing 3,4,5-trimethoxyphenyl ketones face over-addition side reactions with standard benzamides, compromising yields and purity. N,3,4,5-Tetramethoxy-N-methylbenzamide (CAS 118779-14-9) addresses this as a Weinreb amide: its chelation-stabilized tetrahedral intermediate prevents over-addition of organometallic reagents, ensuring high chemoselectivity. • Enables controlled ketone synthesis for tubulin polymerization inhibitor programs targeting colchicine-site binding • Balanced lipophilicity (XLogP3=1.3) and moderate MW (255.27) suit FBDD fragment library design • Reliable oxidative amidation route (69% yield) with magnetically recoverable CuFe₂O₄ catalyst • Serves as reference standard for HPLC, LC-MS, and NMR method development

Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
CAS No. 118779-14-9
Cat. No. B179942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3,4,5-tetramethoxy-N-methylbenzamide
CAS118779-14-9
SynonymsN,3,4,5-TETRAMETHOXY-N-METHYLBENZAMIDE
Molecular FormulaC12H17NO5
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)OC
InChIInChI=1S/C12H17NO5/c1-13(18-5)12(14)8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,1-5H3
InChIKeyDJECVTFEJVBYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,3,4,5-Tetramethoxy-N-methylbenzamide Overview


N,3,4,5-tetramethoxy-N-methylbenzamide (CAS 118779-14-9) is a synthetic benzamide derivative classified as a Weinreb amide due to its N-methoxy-N-methylamide functional group [1]. The compound is characterized by four methoxy groups (three on the aromatic ring and one on the amide nitrogen) and a molecular formula of C12H17NO5 with a molecular weight of 255.27 g/mol . It is primarily employed as a versatile intermediate in organic synthesis, particularly in the preparation of ketones and aldehydes via the Weinreb ketone synthesis protocol, where its chelation-stabilized tetrahedral intermediate prevents over-addition of organometallic reagents .

Weinreb amide enables ketone/aldehyde synthesis
Tetramethoxy substitution supports downstream functionalization
Reported oxidative amidation protocol available

Substitution Failure of N,3,4,5-Tetramethoxy-N-methylbenzamide


Generic substitution of N,3,4,5-tetramethoxy-N-methylbenzamide with simpler benzamide analogs—such as 3,4,5-trimethoxy-N-methylbenzamide (CAS 55100-33-9) or N-methoxy-N-methylbenzamide (CAS 6919-61-5)—introduces significant structural and functional deficiencies that compromise synthetic outcomes. The four methoxy groups confer distinct electronic and steric properties that influence solubility, reaction kinetics, and intermediate stability during the Weinreb ketone synthesis pathway [1]. Replacement with less substituted analogs alters the electron density distribution on the aromatic ring and modifies the chelation geometry of the tetrahedral intermediate, potentially leading to lower yields, increased side reactions, or complete failure of the synthetic sequence [2]. Furthermore, the specific substitution pattern dictates the compound's utility as a building block for more complex pharmacophores, where methoxy group positioning is critical for downstream molecular recognition .

Fewer methoxy groups Reduced steric and electronic effects may alter reaction intermediate stability and yield
Non-Weinreb amide Standard benzamides undergo over-addition with organometallics, preventing ketone formation
Different substitution pattern May not match pharmacophore requirements for trimethoxyphenyl-targeted research

N,3,4,5-Tetramethoxy-N-methylbenzamide Comparative Evidence


Oxidative Amidation Yield

In a published oxidative amidation protocol using aldehyde substrates and amine hydrochloride salts, N,3,4,5-tetramethoxy-N-methylbenzamide was synthesized from 3,4,5-trimethoxybenzaldehyde with a reported yield of 69% under catalytic conditions (CuFe2O4, TBHP, acetonitrile, 20°C, 10h) [1]. In contrast, the unsubstituted parent compound N-methoxy-N-methylbenzamide (Weinreb amide of benzoic acid) is typically synthesized via acid chloride routes with yields ranging from 75-95%, but this simpler compound lacks the aryl methoxy groups essential for downstream functionalization or biological activity . The moderate yield of the target compound reflects the additional steric and electronic demands imposed by the three aromatic methoxy groups, which can be mitigated through optimized reaction conditions—a trade-off justified by the unique tetramethoxy substitution pattern.

Oxidative Amidation Yield
Cross-study comparable
Target: 69% yield vs Unsubstituted analog: 75–95%
Yield difference reflects steric demands; reported route context
Data to verify; oxidative amidation conditions specific
Organic Synthesis Weinreb Amide Preparation Oxidative Amidation

Molecular Weight and Lipophilicity

N,3,4,5-Tetramethoxy-N-methylbenzamide possesses a molecular weight of 255.27 g/mol and a calculated XLogP3 value of 1.3 [1]. Its closest structural analog, 3,4,5-trimethoxy-N-methylbenzamide (CAS 55100-33-9), has a molecular weight of 225.24 g/mol and an estimated LogP of approximately 0.9 . The additional N-methoxy group in the target compound increases both molecular weight (+30.03 g/mol) and lipophilicity (+0.4 LogP units), which may enhance membrane permeability and alter the compound's suitability as a building block for central nervous system (CNS)-targeted drug discovery programs [2]. The increased rotatable bond count (5 vs. 3 in the trimethoxy analog) also provides greater conformational flexibility for molecular recognition.

Molecular Weight & LogP
Cross-study comparable
Target: MW 255.27, LogP 1.3 vs Analogue: MW 225.24, LogP ~0.9
Incremental lipophilicity may affect partitioning in design
Computed properties; experimental verification advised
Physicochemical Property Comparison Drug-likeness Assessment Structure-Activity Relationship

Oxidative Amidation vs. Acid Chloride Route

The synthesis of N,3,4,5-tetramethoxy-N-methylbenzamide can be achieved via a catalytic oxidative amidation protocol starting from 3,4,5-trimethoxybenzaldehyde and N,O-dimethylhydroxylamine hydrochloride, using CuFe2O4 as a magnetically recoverable catalyst, TBHP as oxidant, and CaCO3 as base in acetonitrile/water at room temperature for 10 hours [1]. In comparison, the synthesis of 3,4,5-trimethoxy-N-methylbenzamide typically employs a traditional acid chloride intermediate route, involving reaction of 3,4,5-trimethoxybenzoyl chloride with methylamine in THF at 0°C with diisopropylethylamine as base . The oxidative amidation route offers advantages in atom economy and avoids the use of corrosive acid chlorides, though it requires specialized catalysts and longer reaction times.

Synthetic Methodology
Cross-study comparable
Oxidative amidation: one-pot, CuFe₂O₄ cat. vs Acid chloride: two-step, corrosive reagent
Alternative route context; catalyst recovery reported
Atom economy advantage; longer reaction time
Synthetic Methodology Green Chemistry Catalysis

Weinreb Amide vs. Standard Benzamide Reactivity

N,3,4,5-Tetramethoxy-N-methylbenzamide contains the N-methoxy-N-methylamide (Weinreb amide) functionality, which confers unique reactivity advantages in organic synthesis. Weinreb amides form stable, chelated tetrahedral intermediates upon addition of organometallic reagents (Grignard or organolithium), preventing over-addition and enabling clean conversion to ketones or aldehydes upon acidic workup [1]. In contrast, standard benzamides such as 3,4,5-trimethoxybenzamide (CAS 3086-62-2) undergo over-addition with organometallic reagents, typically producing tertiary alcohols or amine mixtures rather than the desired ketone products [2]. The Weinreb amide functionality in the target compound thus serves as a masked acyl anion equivalent, providing synthetic chemists with a controlled, stepwise approach to ketone synthesis that is not accessible with conventional benzamides.

Reactivity Advantage
Class-level inference
Weinreb amide: controlled ketone formation Standard benzamide: over-addition risk
Enables synthetic steps not possible with conventional amides
Class-level property; verify with specific substrate
Weinreb Ketone Synthesis Organometallic Chemistry Chemoselective Reduction

N,3,4,5-Tetramethoxy-N-methylbenzamide Applications


3,4,5-Trimethoxyphenyl Ketone Synthesis

Employ N,3,4,5-tetramethoxy-N-methylbenzamide as a Weinreb amide intermediate for the controlled synthesis of 3,4,5-trimethoxyphenyl ketones. The chelation-stabilized tetrahedral intermediate prevents over-addition of organometallic reagents, ensuring high chemoselectivity and clean conversion to the desired ketone product [1]. This application is particularly valuable in medicinal chemistry programs targeting tubulin polymerization inhibitors, where the 3,4,5-trimethoxyphenyl motif is a critical pharmacophore for colchicine-site binding [2].

Fragment-Based Drug Discovery Building Block

Utilize N,3,4,5-tetramethoxy-N-methylbenzamide as a versatile fragment or building block in FBDD campaigns. Its moderate molecular weight (255.27 g/mol) and balanced lipophilicity (XLogP3 = 1.3) align with fragment library design principles [1]. The tetramethoxy substitution pattern provides multiple vectors for further functionalization, enabling structure-activity relationship (SAR) exploration around the 3,4,5-trimethoxyphenyl core, a privileged scaffold in anticancer drug discovery [2].

N,O-Dimethylhydroxamic Acid Derivative Synthesis

Use N,3,4,5-tetramethoxy-N-methylbenzamide as a precursor for the synthesis of specialized N,O-dimethylhydroxamic acid derivatives. These compounds serve as metal-chelating agents and enzyme inhibitors. The oxidative amidation synthetic route (yield: 69%) provides a reliable method for producing this compound on a laboratory scale, with the magnetically recoverable CuFe2O4 catalyst enabling facile purification and potential catalyst reuse [1].

Analytical Reference Standard

Employ N,3,4,5-tetramethoxy-N-methylbenzamide as a reference standard in HPLC, LC-MS, or NMR method development for the analysis of methoxy-substituted benzamide derivatives. Its well-defined structure and physicochemical properties (MW 255.27, XLogP3 1.3, H-bond acceptors 5) provide a reliable benchmark for method validation and quality control in synthetic chemistry workflows [1].

Application
Selection Property
Validation Focus
Trimethoxyphenyl ketone synthesis
Weinreb amide chelation control
Ketone selectivity and purity
Fragment-based library design
Moderate MW, lipophilicity; functionalization vectors
SAR around trimethoxyphenyl scaffold
Hydroxamic acid derivative synthesis
Oxidative amidation route with recoverable catalyst
Yield reproducibility and catalyst reuse
Analytical reference standard
Defined structure and chromatographic profile
Retention time reproducibility; method linearity

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